2-{1-[2-(1H-pyrazol-1-yl)ethyl]azetidin-3-yl}-2H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . Azetidine is a four-membered heterocyclic ring with one nitrogen atom and three carbon atoms . Triazole is a class of heterocyclic compounds that exist in two isomeric forms, one with two adjacent nitrogen atoms and the other with separate nitrogen atoms .
Synthesis Analysis
Pyrazole compounds can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Triazole compounds can also be synthesized from p-hydroxy benzaldehyde and phenyl hydrazine .Molecular Structure Analysis
The molecular structure of these compounds is determined by their atomic composition and arrangement. For instance, pyrazole has two nitrogen atoms and three carbon atoms in a five-membered ring .Chemical Reactions Analysis
The chemical reactions involving these compounds can vary widely depending on the specific reactants and conditions. For example, certain pyrazole compounds have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds depend on their specific structure. For instance, imidazole, a similar compound to pyrazole, is a white or colorless solid that is highly soluble in water and other polar solvents .Mechanism of Action
The mechanism of action of these compounds can also vary depending on their specific structure and the biological system in which they are acting. For instance, certain triazole and pyrazole compounds have shown inhibitory activity against the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme .
Future Directions
The future directions in the research and development of these compounds could involve the synthesis of new derivatives with enhanced biological activity, the exploration of their potential applications in various fields such as medicinal chemistry and drug discovery, and further studies on their mechanism of action .
Properties
IUPAC Name |
2-[1-(2-pyrazol-1-ylethyl)azetidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-2-11-15(5-1)7-6-14-8-10(9-14)16-12-3-4-13-16/h1-5,10H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFVQSYYQQNENE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCN2C=CC=N2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.